molecular formula C13H8ClNO3S B5848233 S-(4-chlorophenyl) 2-nitrobenzenecarbothioate

S-(4-chlorophenyl) 2-nitrobenzenecarbothioate

Cat. No.: B5848233
M. Wt: 293.73 g/mol
InChI Key: KBEKOPPJHODHMN-UHFFFAOYSA-N
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Description

S-(4-chlorophenyl) 2-nitrobenzenecarbothioate: is an organic compound with the molecular formula C₁₃H₈ClNO₃S It is a derivative of benzenecarbothioate, featuring a nitro group and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate typically involves the reaction of 4-chlorothiophenol with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in S-(4-chlorophenyl) 2-nitrobenzenecarbothioate can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.

    Oxidation: The sulfur atom in the carbothioate group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines or thiols, organic solvents like ethanol or methanol.

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed:

    Reduction: S-(4-aminophenyl) 2-nitrobenzenecarbothioate.

    Substitution: S-(4-substituted phenyl) 2-nitrobenzenecarbothioate.

    Oxidation: S-(4-chlorophenyl) 2-nitrobenzenesulfoxide or S-(4-chlorophenyl) 2-nitrobenzenesulfone.

Scientific Research Applications

Chemistry: S-(4-chlorophenyl) 2-nitrobenzenecarbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound in the development of new chemical reactions and methodologies.

Biology: In biological research, this compound can be used to study the effects of nitro and chlorophenyl groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as antimicrobial or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of S-(4-chlorophenyl) 2-nitrobenzenecarbothioate depends on its specific application. In general, the compound may interact with molecular targets through its nitro and chlorophenyl groups. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

  • S-(4-chlorophenyl) 4-nitrobenzenecarbothioate
  • S-(4-bromophenyl) 2-nitrobenzenecarbothioate
  • S-(4-methylphenyl) 2-nitrobenzenecarbothioate

Comparison: S-(4-chlorophenyl) 2-nitrobenzenecarbothioate is unique due to the presence of both a nitro group and a chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound. Compared to similar compounds, the chlorophenyl group may enhance the compound’s reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

S-(4-chlorophenyl) 2-nitrobenzenecarbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3S/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEKOPPJHODHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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